Zacopride hydrochloride

Description

Contextualizing Zacopride (B1682363) Hydrochloride within Serotonergic System Research

Zacopride hydrochloride is a substituted benzamide (B126) derivative recognized for its dual action on serotonin (B10506) receptors. scribd.com It functions as a highly potent antagonist at the 5-HT3 receptor and as an agonist at the 5-HT4 receptor. jneurosci.orgphysiology.orgdtic.mil This dual pharmacological profile makes it a valuable tool for researchers investigating the complex roles of the serotonergic system, which is involved in a wide array of physiological processes. nih.gov

The antagonism of the 5-HT3 receptor, a ligand-gated ion channel, is a mechanism shared by several antiemetic drugs. nii.ac.jp In contrast, the agonism of the 5-HT4 receptor, a G-protein coupled receptor, is associated with prokinetic effects in the gastrointestinal tract. scribd.comphysiology.org The ability of this compound to interact with both these receptors allows for the dissection of the distinct and overlapping functions of these two serotonin receptor subtypes in various biological systems. nih.gov Research using Zacopride has contributed to understanding the roles of these receptors in the central and peripheral nervous systems. scribd.comnih.govphysiology.org

The compound's activity has been explored in a variety of research models. For instance, its anxiolytic and nootropic (cognition-enhancing) effects have been observed in animal models. dtic.mil Furthermore, studies have investigated its potential in modulating respiratory functions, such as reducing sleep apnea (B1277953) and reversing opioid-induced respiratory depression in animal studies. dtic.milnih.gov In the gastrointestinal tract, Zacopride has been shown to have prokinetic properties. oup.com Its effects on cardiac function have also been a subject of research. frontiersin.org

The differing affinities of this compound for the 5-HT3 and 5-HT4 receptors are a key aspect of its pharmacological profile.

This compound Receptor Binding Affinity

| Receptor | Action | Dissociation Constant (Ki) |

|---|---|---|

| 5-HT3 | Antagonist | 0.38 nM jneurosci.orgphysiology.org |

| 5-HT4 | Agonist | 373 nM jneurosci.orgphysiology.org |

Historical Perspectives of this compound Investigation

The investigation of this compound dates back to the late 1980s. It was identified as a potent 5-HT3 receptor antagonist in studies published around 1988. oup.com These early investigations, conducted by researchers at A. H. Robins Co., highlighted its potential as a gastrointestinal prokinetic and antiemetic agent. dtic.miloup.com The compound was found to antagonize the effects of serotonin in various animal tissues, establishing its 5-HT3 receptor blocking properties. oup.com

Interestingly, Zacopride was being studied before the 5-HT4 receptor was formally identified and cloned. researchgate.net Its actions that could not be explained by 5-HT3 antagonism alone, such as certain gastrointestinal effects, contributed to the eventual characterization of the 5-HT4 receptor. scribd.comresearchgate.net This makes Zacopride an important historical tool in the pharmacological exploration of the serotonin system.

Throughout the late 1980s and early 1990s, the potential anxiolytic properties of Zacopride were also explored in various rodent and primate models of anxiety. frontiersin.org During this period, its effects on emesis induced by various stimuli were also characterized. medchemexpress.com

In the early 1990s, research extended to the potential application of Zacopride in psychiatry. A single-blind clinical trial investigated its use in patients with schizophrenia, based on the hypothesis that 5-HT3 antagonism might offer therapeutic benefits. cff.org However, the results of this trial were not successful, and the development of Zacopride for this indication was discontinued. dtic.mil

The originator of the compound is listed as Delalande S.A. dtic.milresearchgate.net Research continued in various academic and preclinical settings, exploring its effects on a range of physiological systems, including its pro-respiratory effects and its influence on cardiac electrophysiology. dtic.milnih.gov Despite its extensive investigation in a research context, this compound did not progress to widespread clinical use. patsnap.com

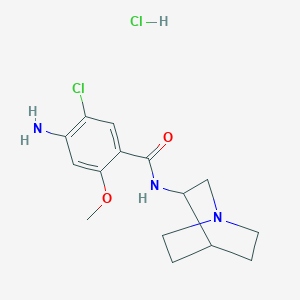

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O2.ClH/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19;/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXVOUSORXSTQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045686 | |

| Record name | Zacopride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101303-98-4, 99617-34-2 | |

| Record name | Zacopride hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101303984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zacopride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZACOPRIDE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ3775635U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization and Receptor Interactions of Zacopride Hydrochloride

Affinities and Selectivity at Serotonin (B10506) Receptors

Zacopride (B1682363) hydrochloride's interaction with serotonin receptors is a key aspect of its pharmacological identity. It demonstrates high affinity for the 5-HT3 receptor subtype and a somewhat lower, yet significant, affinity for the 5-HT4 receptor subtype.

5-HT3 Receptor Antagonism by Zacopride Hydrochloride

This compound is a highly potent antagonist of the 5-HT3 receptor, a ligand-gated ion channel. hellobio.com Studies have determined its high affinity for this receptor, with a reported Ki (inhibition constant) of 0.38 nM. hellobio.commedchemexpress.com This strong binding affinity underscores its effectiveness in blocking the actions of serotonin at this particular receptor site. The S(-) isomer of zacopride has been shown to have a higher binding affinity for both central and peripheral 5-HT3 receptors compared to the R(+) isomer. ebiohippo.com Furthermore, research on different isomers has revealed that while the S(-) isomer is more potent in antagonizing dopamine-induced hyperactivity, the R(+) isomer shows greater potency in other behavioral models. nih.gov

The antagonism of 5-HT3 receptors by zacopride has been a focal point of research, with studies exploring its effects in various preclinical models. medchemexpress.com The selectivity of zacopride for the 5-HT3 receptor over other serotonin receptor subtypes has also been noted. nih.govguidetopharmacology.org

Interactive Data Table: Binding Affinity of this compound at 5-HT3 Receptors

| Compound | Receptor | Affinity (Ki) | Isomer Specificity |

|---|---|---|---|

| This compound | 5-HT3 | 0.38 nM hellobio.commedchemexpress.com | S(-) isomer has higher affinity ebiohippo.com |

| (S)-zacopride | 5-HT3 | - | More potent in antagonizing dopamine-induced hyperactivity nih.gov |

| (R)-zacopride | 5-HT3 | - | More potent in certain anxiolytic and cognitive models nih.gov |

5-HT4 Receptor Agonism by this compound

In addition to its 5-HT3 receptor antagonism, this compound also functions as an agonist at 5-HT4 receptors. hellobio.commedchemexpress.com The affinity of zacopride for the 5-HT4 receptor is lower than for the 5-HT3 receptor, with a reported Ki value of 373 nM. hellobio.commedchemexpress.com As a 5-HT4 receptor agonist, zacopride stimulates these G protein-coupled receptors, which are known to be involved in various physiological processes. atlasgeneticsoncology.org

Research has investigated the agonist properties of zacopride at different splice variants of the human 5-HT4 receptor, indicating that while there may be some differences in affinity, the compound interacts with a conserved site across these variants. nih.gov The agonistic activity of zacopride at 5-HT4 receptors contributes to its complex pharmacological profile. wikipedia.org

Interactive Data Table: Binding Affinity of this compound at 5-HT4 Receptors

| Compound | Receptor | Affinity (Ki) | Functional Activity |

|---|---|---|---|

| This compound | 5-HT4 | 373 nM hellobio.commedchemexpress.com | Agonist hellobio.commedchemexpress.com |

| Zacopride | Human 5-HT4(b), (d), (g) variants | pKi: 5.88-7.0 nih.gov | Agonist nih.gov |

Modulation of Cardiac 5-HT4 Receptors by this compound

The effects of zacopride on cardiac tissue, specifically through its interaction with 5-HT4 receptors, have been a subject of investigation. Studies have shown that zacopride can stimulate human cardiac atrial 5-HT4 serotonin receptors. researchgate.net In isolated atrial preparations from mice with cardiac-specific overexpression of the human 5-HT4 receptor, zacopride increased both the force of contraction and the beating rate. researchgate.net This positive inotropic effect was also observed in human right atrial preparations. researchgate.net

However, other studies in guinea pig isolated papillary muscles have examined the effects of zacopride and other 5-HT4 receptor agonists on cardiac action potentials, suggesting a complex interplay of effects that may not solely be mediated by 5-HT4 receptor activation. scispace.com The functional expression of 5-HT4 receptors in the heart and their modulation by compounds like zacopride are areas of ongoing research to understand the potential cardiac implications. physiology.org

Interactions with Other Ion Channels and Receptor Systems

Beyond its primary targets in the serotonin system, this compound has been found to interact with other ion channels and receptor systems, further diversifying its pharmacological actions.

IK1 Channel Agonism by this compound

A significant discovery in the pharmacology of zacopride is its activity as a selective agonist of the inward rectifier potassium channel, IK1 (also known as Kir2.1). nih.govfrontiersin.orgplos.org Research has demonstrated that zacopride can selectively enhance the IK1 current in isolated rat cardiomyocytes without affecting other ion channels, transporters, or pumps at similar concentrations. nih.gov This agonistic effect on IK1 channels has been shown to hyperpolarize the resting membrane potential and shorten the action potential duration in cardiomyocytes. nih.gov

The selective activation of IK1/Kir2.1 channels by zacopride has been proposed as a mechanism for its potential antiarrhythmic effects, as demonstrated in models of acute ischemic arrhythmias. plos.orgnih.gov Studies have also suggested that this IK1 channel agonism may play a role in mitigating cardiac hypertrophy and failure. frontiersin.orgnih.gov

Influence on GABA and Dopamine (B1211576) Receptors

The interaction of zacopride with GABAergic and dopaminergic systems appears to be indirect, primarily stemming from its potent 5-HT3 receptor antagonism. 5-HT3 receptors are known to modulate the release of various neurotransmitters, including dopamine and GABA. guidetopharmacology.orgnih.gov For instance, the S(-) isomer of zacopride has been shown to be more potent in antagonizing the hyperactivity induced by the infusion of dopamine into the nucleus accumbens in rats. nih.gov This suggests an indirect modulatory role of zacopride on dopaminergic pathways.

The complex relationship between serotonin, dopamine, and GABA systems is a critical area of neuroscience research. lsu.edunih.govscirp.org While direct binding of zacopride to GABA or dopamine receptors is not its primary mechanism of action, its influence on serotonin signaling can, in turn, affect these other neurotransmitter systems.

Elucidation of Mechanisms of Action of Zacopride Hydrochloride

Neuropharmacological Mechanisms

Zacopride (B1682363) hydrochloride is a compound that exhibits a range of effects on the central nervous system, primarily through its interaction with serotonin (B10506) receptors. scbt.com It acts as a potent antagonist at the 5-HT3 receptor and as an agonist at the 5-HT4 receptor. wikipedia.org This dual activity is central to its observed anxiolytic, nootropic, and other neuropharmacological effects in animal models. wikipedia.org The (R)-(+)-enantiomer of zacopride is considered the more active form. wikipedia.org

Anxiolytic Activity Mechanisms

Zacopride has demonstrated anxiolytic (anti-anxiety) effects in various animal models. ncats.io Its primary mechanism in reducing anxiety is attributed to its potent antagonism of the 5-HT3 receptor. nih.gov

In rodent and primate models, zacopride has been shown to be effective in reducing anxiety-like behaviors. nih.gov For instance, in mice, it reduces the natural aversion to brightly lit environments in the two-compartment light/dark box test. nih.govnih.gov In rats, it disinhibits suppressed social interaction in unfamiliar and brightly lit conditions. nih.gov Furthermore, in marmosets, it antagonizes defensive responses to a human threat. nih.gov Comparative studies have indicated that zacopride is significantly more potent than diazepam in producing these anxiolytic effects. nih.gov

The anxiolytic-like activity is primarily associated with the R(+)-enantiomer of zacopride, which is potent and has a long duration of action. nih.gov

Table 1: Anxiolytic-like Activity of Zacopride in Animal Models

| Animal Model | Test | Observed Effect of Zacopride | Reference |

| Mice | Two-compartment light/dark box | Increased time spent in the lit area | nih.gov |

| Rats | Social interaction test | Disinhibition of suppressed behavior | nih.gov |

| Marmosets | Human threat test | Antagonized defensive response | nih.gov |

Nootropic Effects and Cognitive Modulation

Zacopride has been reported to have nootropic, or cognitive-enhancing, effects in animal studies. wikipedia.orgsmolecule.com This activity is linked to its dual action as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. wikipedia.org Nootropics are substances that can improve cognitive functions such as memory and learning, particularly when these functions are impaired. nih.gov The precise mechanisms through which zacopride exerts these effects are still under investigation, but it is believed to involve the modulation of neurotransmitter systems that are crucial for cognitive processes. scbt.com

Modulation of Ethanol-Related Behaviors

Research in animal models suggests that zacopride can influence ethanol (B145695) consumption and seeking behaviors. wikipedia.org Early studies indicated that the administration of zacopride could lead to a reduction in the preference for and consumption of ethanol. wikipedia.org

The mechanism for this effect appears to be related to its antagonism of 5-HT3 receptors. researchgate.net For example, microinjections of zacopride into the posterior ventral tegmental area (pVTA) of the brain have been shown to reduce context-induced ethanol seeking in rats. researchgate.net Furthermore, zacopride can block the enhancement of ethanol-seeking behavior induced by nicotine (B1678760) in this brain region. researchgate.net This suggests that the 5-HT3 receptor system within the pVTA plays a role in modulating behaviors related to alcohol seeking. researchgate.net The central serotonergic system is known to be involved in regulating ethanol intake, with agents that enhance serotonergic neurotransmission generally decreasing ethanol consumption. nih.gov

Effects on Sleep Apnea (B1277953) and Respiratory Regulation

Zacopride has demonstrated pro-respiratory effects in animal studies, including the reduction of sleep apnea. wikipedia.org Specifically, the (R)-enantiomer, (R)-zacopride, has been shown to significantly decrease spontaneous central apneas in rats during both non-rapid-eye-movement (NREM) and rapid-eye-movement (REM) sleep. nih.govgoogle.com

The proposed mechanism for this effect is its action as a 5-HT3 receptor antagonist or its combined profile as a 5-HT3 antagonist and 5-HT4 agonist. nih.gov This suggests that modulation of these serotonin receptor subtypes can influence respiratory control during sleep.

Table 2: Effect of (R)-Zacopride on Sleep Apneas in Rats

| Sleep Stage | Effect on Apnea | Reference |

| NREM Sleep | Suppressed central apneas by 50% | nih.gov |

| REM Sleep | Suppressed central apneas by 80% | nih.gov |

Central Serotonergic Pathway Modulation

Zacopride's primary mechanism of action is the modulation of central serotonergic pathways. wikipedia.org Serotonin (5-HT) is a key neurotransmitter involved in a wide range of physiological and psychological functions, including mood, cognition, and motor control. frontiersin.org It exerts its effects through a variety of receptor subtypes. frontiersin.orgnih.gov

Zacopride acts as a highly potent antagonist at 5-HT3 receptors and an agonist at 5-HT4 receptors.

5-HT3 Receptor Antagonism: The 5-HT3 receptor is an ion channel, and its antagonism by zacopride is linked to the compound's anxiolytic and antiemetic properties. nih.gov 5-HT3 receptors are known to modulate the release of other neurotransmitters, including dopamine (B1211576). nih.gov

5-HT4 Receptor Agonism: As a 5-HT4 receptor agonist, zacopride can stimulate these receptors. Activation of 5-HT4 receptors has been shown to potentiate synaptic transmission in brain regions like the hippocampus. jneurosci.org This action may contribute to its nootropic effects. wikipedia.org

The intricate interaction of zacopride with these receptors allows it to influence various neuronal circuits and behaviors. scbt.com

Gastrointestinal System Mechanisms

In addition to its central effects, zacopride also acts on the gastrointestinal (GI) system. Its mechanisms in the GI tract are also primarily mediated by its interaction with serotonin receptors, particularly 5-HT4 receptors. nih.gov

Zacopride has been identified as a potent agonist at human 5-HT4 receptors in the gastrointestinal tract. nih.gov The stimulation of 5-HT4 receptors is thought to augment the release of acetylcholine (B1216132) from the myenteric plexus, which can enhance gastrointestinal motility. researchgate.net This prokinetic effect is the basis for the clinical use of other 5-HT4 agonists in treating motility disorders. researchgate.neteolss.net

In guinea pig ileum, zacopride has been observed to induce contractions, acting as a partial agonist at 5-HT4 receptors in this model system. nih.gov However, in studies with fasted conscious rats, zacopride did not appear to increase small intestinal transit, suggesting that the role of 5-HT4 receptors in controlling intestinal transit may vary between species and conditions. researchgate.net

Zacopride also interacts with adrenal glands, stimulating aldosterone (B195564) secretion by acting on 5-HT4 receptors located on these glands. wikipedia.org

Antiemetic Properties of Zacopride Hydrochloride

This compound exhibits potent antiemetic properties, primarily through its action as a selective antagonist at the 5-HT3 receptor. wikipedia.org This mechanism is crucial in mitigating nausea and vomiting induced by various stimuli, including chemotherapy agents.

The vagal afferent nerves are a critical pathway in the emetic reflex. amegroups.org Enterochromaffin cells in the small intestine release serotonin in response to emetogenic stimuli like chemotherapy. amegroups.org This released serotonin then stimulates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex. amegroups.org Zacopride, by blocking these 5-HT3 receptors, prevents the activation of vagal afferents and thereby suppresses the emetic signal. amegroups.orgjst.go.jp Studies in dogs have demonstrated that cisplatin-induced emesis is significantly inhibited by 5-HT3 receptor antagonists and is completely abolished by abdominal vagotomy, highlighting the essential role of vagal afferent pathways in this process. jst.go.jp Furthermore, research indicates that 5-HT3 receptor antagonists can inhibit the discharge of secreto-motor nerves. amegroups.org

The chemoreceptor trigger zone (CTZ), located in the area postrema of the medulla oblongata, is a key area for detecting emetic substances in the bloodstream. wikipedia.orgnih.govnih.gov The CTZ contains a high density of various receptors, including dopamine D2, serotonin 5-HT3, opioid, and acetylcholine receptors. wikipedia.orgnews-medical.net Zacopride's antagonism of 5-HT3 receptors within the CTZ is a significant component of its antiemetic effect. amegroups.org By blocking these receptors, zacopride prevents emetogenic signals from being relayed from the CTZ to the vomiting center in the brainstem, thus inhibiting the initiation of vomiting. nih.govaponvie.com The CTZ's location outside the blood-brain barrier makes it accessible to circulating emetic agents and drugs like zacopride. news-medical.net

Mechanisms via Vagal Afferent Nerves

Prokinetic Effects and Gastrointestinal Motility Regulation

This compound also functions as a 5-HT4 receptor agonist, which contributes to its prokinetic effects, promoting gastrointestinal motility. wikipedia.orgmedchemexpress.com Prokinetic agents are a class of drugs that enhance coordinated gastrointestinal muscular contractions and transit. nih.govfrontiersin.org The stimulation of 5-HT4 receptors by zacopride facilitates the release of acetylcholine from myenteric neurons. msdvetmanual.com This increased acetylcholine availability enhances gastrointestinal motility, including stimulating antral contractions. In conscious dogs, zacopride has been shown to stimulate both antral and colonic motility. researchgate.net This dual action on different parts of the gastrointestinal tract underscores its potential in managing disorders characterized by impaired motility.

Influence on Enterochromaffin Cells

Enterochromaffin (EC) cells are the primary source of serotonin in the gastrointestinal tract, storing over 90% of the body's total serotonin. msdvetmanual.comjnmjournal.org These cells act as sensory transducers, releasing serotonin in response to various stimuli. msdvetmanual.com Research suggests the existence of a positive feedback mechanism where 5-HT3 receptors on enterochromaffin cells can enhance the release of serotonin. dtic.mil As a 5-HT3 receptor antagonist, zacopride can modulate the activity of these cells. By blocking these receptors, zacopride could potentially attenuate the excessive release of serotonin from enterochromaffin cells, a key event in the initiation of emesis and certain gastrointestinal motility disturbances.

Endocrine System Mechanisms

Aldosterone Secretion Stimulation

Zacopride has been observed to stimulate the secretion of aldosterone. wikipedia.orgsmolecule.com This effect is thought to be mediated through the stimulation of 5-HT4 receptors located on the adrenal glands. wikipedia.org In human subjects, administration of zacopride resulted in a significant increase in aldosterone levels. wikipedia.org In vitro studies using perifused frog and human adrenal glands have further confirmed that zacopride can directly stimulate aldosterone secretion. wikipedia.orgnih.gov Notably, this stimulation of aldosterone does not appear to be accompanied by significant changes in renin or ACTH levels. wikipedia.org

Adrenal Gland Serotonin Receptor Activation

This compound has been shown to influence the adrenal glands through its activity at serotonin receptors. Specifically, it acts as an agonist at 5-HT4 receptors. nih.gov This activation has been linked to an increase in aldosterone levels.

In vitro studies using human adrenal cortex explants have demonstrated that zacopride can stimulate aldosterone secretion. core.ac.uk These explants, containing both glomerulosa and fasciculata zones, were perifused with zacopride, and the resulting effluent showed increased concentrations of aldosterone. ncats.io This effect is attributed to the activation of 5-HT4 receptors located in the adrenal glands. core.ac.uk

Cardiovascular System Mechanisms

This compound exerts notable effects on the cardiovascular system through various mechanisms, including its influence on cardiac action potentials, myocardial contractility, and its potential as an antiarrhythmic agent.

Effects on Cardiac Action Potentials

Zacopride has been identified as a selective agonist of the inward rectifier potassium current (IK1). nih.gov This action leads to a hyperpolarization of the resting membrane potential and a shortening of the action potential duration (APD). nih.govresearchgate.net

Research on rabbit ventricular myocytes showed that zacopride at a concentration of 1 μmol/L caused hyperpolarization of the resting membrane potential. nih.gov Furthermore, in a concentration-dependent manner (0.1-10 μmol/L), it shortened the APD at 90% repolarization (APD90). nih.gov In guinea pig isolated papillary muscles, a 10 μM concentration of zacopride also resulted in a shortened duration of action potentials. medchemexpress.com This selective enhancement of the cardiac IK1 current occurs without significant effects on other major ion channels such as the voltage-gated sodium current (INa), L-type calcium current (ICa-L), sodium-calcium exchange current (INa/Ca), transient outward potassium current (Ito), or the delayed rectifier potassium current (IK) in rabbits. nih.gov

| Parameter | Species/Tissue | Zacopride Concentration | Observed Effect |

| Resting Membrane Potential | Rabbit Ventricular Myocytes | 1 μmol/L | Hyperpolarization |

| Action Potential Duration (APD90) | Rabbit Ventricular Myocytes | 0.1-10 μmol/L | Shortened (Concentration-dependent) |

| Action Potential Duration | Guinea Pig Papillary Muscles | 10 μM | Shortened |

Modulation of Myocardial Contractility

The effect of zacopride on myocardial contractility is multifaceted. In the absence of arrhythmogenic conditions, high concentrations of zacopride can lead to a negative inotropic effect, meaning it decreases the force of contraction. nih.govnih.gov This reduction in cardiac contraction was notably observed at a high concentration of 200 µmol/L in both non-failing and end-stage failing human heart muscles. nih.govnih.gov

Conversely, zacopride can also exhibit positive inotropic effects, particularly through its agonistic action at 5-HT4 serotonin receptors in the human atrium. nih.gov Studies on isolated atrial preparations from mice with a cardiac-specific overexpression of human 5-HT4 receptors showed that zacopride increased the force of contraction and beating rate, proving as effective as serotonin. nih.gov In human right atrial preparations, zacopride also raised the force of contraction. This effect was attenuated by 5-HT4 serotonin receptor antagonists like tropisetron (B1223216) and GR125487, confirming the involvement of these receptors. nih.gov

| Condition | Tissue | Zacopride Concentration | Effect on Contractility |

| Absence of Isoproterenol (B85558)/Caffeine | Human Ventricular Myocardium | 200 µmol/L | Negative Inotropic (Decreased) |

| N/A | Human Right Atrial Preparations | Not specified | Positive Inotropic (Increased) |

| N/A | Mouse Atrial Preparations (with human 5-HT4 receptor overexpression) | Not specified | Positive Inotropic (Increased) |

Antiarrhythmic Potential and Electrical Remodeling

Zacopride has demonstrated promising antiarrhythmic effects, primarily linked to its activation of the IK1 channel. nih.govnih.gov In studies using isolated human ventricular myocardium where triggered arrhythmias were induced by isoproterenol and caffeine, zacopride eliminated these arrhythmias in a concentration-dependent manner. nih.govnih.gov The effective IC50 for this antiarrhythmic action was in the range of 28 to 40 µmol/L. nih.govnih.gov

Furthermore, zacopride has shown potential in mitigating adverse electrical remodeling. In a rat model of cardiac hypertrophy induced by isoproterenol, treatment with zacopride was found to prevent the prolongation of the action potential duration and normalize the resting potential. researchgate.net By enhancing the cardiac IK1 current, zacopride can counteract some of the electrical changes associated with cardiac hypertrophy and failure. researchgate.net This suggests that early intervention with an IK1 agonist like zacopride could protect against pathological cardiac remodeling. researchgate.net The antiarrhythmic effects are also supported by findings that zacopride significantly decreased the incidence of drug-induced early afterdepolarizations in rabbit ventricular myocytes. nih.gov

| Model | Condition | Zacopride Concentration | Outcome |

| Human Ventricular Myocardium | Triggered Arrhythmia | 28-40 µmol/L (IC50) | Elimination of arrhythmia |

| Rat Ventricular Myocytes (Isoproterenol-induced hypertrophy) | Cardiac Remodeling | Not specified | Normalized resting potential and abbreviated APD |

| Rabbit Ventricular Myocytes | Drug-induced Early Afterdepolarizations | 1 μmol/L | Significantly decreased incidence |

Preclinical Investigations of Zacopride Hydrochloride

In Vivo Behavioral Models

Rodent Models of Anxiety

Zacopride (B1682363) has demonstrated notable anxiolytic (anti-anxiety) effects in various established rodent models of anxiety. nih.govoup.com These models are designed to assess fear and anxiety-related behaviors in controlled laboratory settings.

In the mouse black and white test box , a model that measures aversion to brightly lit environments, zacopride was shown to enhance exploratory behavior. nih.govoup.com This suggests a reduction in anxiety, as anxious animals typically avoid the brightly lit, exposed areas. Similarly, in the rat social interaction test , conducted under high-light and unfamiliar conditions which normally suppress social behaviors, zacopride disinhibited this suppressed behavior, indicating an anxiolytic effect. nih.govoup.com

The elevated plus-maze is another widely used model for assessing anxiety in rodents. Studies have shown that zacopride administration can increase the percentage of time spent on the open arms of the maze, a key indicator of reduced anxiety. nih.govnih.gov For instance, in rats naive to handling, zacopride produced significant anxiolytic effects. nih.gov Furthermore, in rats experiencing withdrawal from diazepam, which induces an anxious state, both the R(+) and S(-) enantiomers of zacopride were effective in reversing the anxiogenic response. nih.gov The R(+) isomer, in particular, showed a more potent effect in reducing aversive behavior in mice.

Interactive Data Table: Effect of Zacopride in Rodent Anxiety Models

| Model | Species | Key Finding | Reference |

|---|---|---|---|

| Black and White Test Box | Mouse | Enhanced exploratory behavior, reducing aversion to the brightly lit area. nih.govoup.com | nih.govoup.com |

| Social Interaction Test | Rat | Disinhibited suppressed social behavior under high-light, unfamiliar conditions. nih.govoup.com | nih.govoup.com |

| Elevated Plus-Maze | Rat | Increased percentage of time spent on open arms, particularly in handling-naive rats. nih.gov | nih.gov |

| Elevated Plus-Maze (Diazepam Withdrawal) | Rat | Reversed the anxiogenic response, with both R(+) and S(-) enantiomers being effective. nih.gov | nih.gov |

Primate Models of Anxiety

The anxiolytic potential of zacopride has also been evaluated in non-human primate models, which can offer behavioral responses that are more complex and potentially more translatable to human anxiety. nih.govoup.com In a marmoset human threat test , where the defensive response of the marmoset is provoked by the presence of a human, zacopride was effective in antagonizing this response. nih.govoup.com

The marmosets treated with zacopride remained alert and active, showing a marked reduction in defensive behaviors such as retreat and posturing. oup.com Notably, zacopride was found to be significantly more potent than the conventional anxiolytic drug, diazepam, in this model. nih.govoup.com The R(+) isomer of zacopride was identified as being more potent in reducing the aversive behavior in this primate model.

Models of Emetic Response

Zacopride has been extensively studied for its anti-emetic (anti-vomiting) properties, particularly in the context of chemotherapy-induced nausea and vomiting. The ferret is a standard model for this research due to its emetic response to various stimuli, which is similar to that of humans.

In ferrets, zacopride has been shown to effectively antagonize the emesis induced by the chemotherapeutic agent cisplatin. jst.go.jpnih.gov Studies have demonstrated that zacopride can abolish the emetic response to intravenously administered cisplatin. nih.gov Furthermore, research has distinguished between the acute and delayed phases of cisplatin-induced emesis. Zacopride has shown efficacy against both phases. Multiple injections of zacopride significantly reduced delayed emesis caused by cisplatin. jst.go.jp This suggests that its mechanism of action, likely involving both 5-HT3 receptor antagonism and 5-HT4 receptor agonism, may be beneficial for managing both immediate and later-onset nausea and vomiting following chemotherapy. jst.go.jp

Interactive Data Table: Effect of Zacopride on Cisplatin-Induced Emesis in Ferrets

| Emesis Phase | Key Finding | Reference |

|---|---|---|

| Acute | Abolished the emetic response to intravenous cisplatin. nih.gov | nih.gov |

| Delayed | Significantly reduced delayed emesis with multiple injections. jst.go.jp | jst.go.jp |

Models of Respiratory Depression

A significant area of preclinical investigation for zacopride has been its potential to counteract opioid-induced respiratory depression, a major risk associated with opioid use. wikipedia.orgnih.govnih.gov

In a study using goats immobilized with the potent opioid etorphine, co-administration of zacopride attenuated the decrease in respiratory rate and improved ventilation by decreasing hypercapnia (elevated carbon dioxide in the blood). nih.govphysiology.orgphysiology.org The animals' arterial oxygen saturation remained above levels that would define clinical hypoxia. nih.govphysiology.org These pro-respiratory effects are thought to be mediated through its agonist activity at 5-HT4 receptors located on inspiratory neurons. nih.govphysiology.org Importantly, while reversing the respiratory depression, zacopride did not reverse the desired catatonic immobilization induced by the opioid. nih.govphysiology.org

Interactive Data Table: Effect of Zacopride on Opioid-Induced Respiratory Depression in Goats

| Parameter | Effect of Zacopride Co-administration with Etorphine | Reference |

|---|---|---|

| Respiratory Rate | Attenuated the opioid-induced decrease. nih.govphysiology.org | nih.govphysiology.org |

| Hypercapnia (PaCO2) | Decreased, indicating improved ventilation. physiology.orgphysiology.org | physiology.orgphysiology.org |

| Arterial Oxygen Saturation | Remained elevated, preventing clinical hypoxia. nih.govphysiology.org | nih.govphysiology.org |

| Catatonic Immobilization | Did not reverse the opioid's immobilizing effect. nih.govphysiology.org | nih.govphysiology.org |

Models of Ethanol (B145695) Consumption

Preclinical studies have also explored the effect of zacopride on alcohol intake, suggesting a potential role in the management of alcohol use disorders. wikipedia.org

In experiments with male Sprague-Dawley rats given a free choice between ethanol and water, repeated administration of zacopride was found to significantly reduce ethanol intake and preference. nih.gov This effect was observed during 24-hour free access to ethanol and water, and it did not alter the total volume of fluid consumed, suggesting a specific effect on ethanol preference rather than general thirst or appetite. nih.gov The mechanism is hypothesized to involve the blockade of 5-HT3 receptors, which may reduce the reinforcing properties of ethanol mediated by the serotonin (B10506)/dopamine (B1211576) systems. nih.gov

Working Memory and Cognition Models

Zacopride has shown potential nootropic (cognitive-enhancing) effects in animal models, particularly in tasks assessing learning and memory. wikipedia.org

In the Morris water maze, a spatial learning and memory task for rats, zacopride demonstrated the ability to reverse cognitive deficits. nih.gov When a cognitive deficit was induced by the muscarinic receptor antagonist atropine, the (R)-enantiomer of zacopride significantly reduced the escape latency, indicating an improvement in spatial learning. nih.gov Interestingly, the (S)-enantiomer was inactive in this model, highlighting the stereoselective nature of zacopride's procognitive effects. nih.gov The (R)-isomer was also more potent in increasing performance in a mouse habituation test and preventing a scopolamine-induced impairment.

In Vitro and Ex Vivo Tissue Studies

In vitro and ex vivo studies are crucial for understanding the direct pharmacological actions of a compound on specific tissues, isolated from the complexities of a whole organism. imavita.comscholaris.camdpi.com These models allow for the detailed examination of drug-receptor interactions and their downstream functional consequences.

Isolated Organ Preparations (e.g., Guinea Pig Colon, Papillary Muscles, Rat Esophagus, Human Atrium)

Isolated organ bath studies have provided significant insights into the dual serotonergic activity of zacopride hydrochloride.

In preparations of guinea pig colon , zacopride has demonstrated its 5-HT3 receptor antagonist properties. It has been shown to reduce the maximum contraction response induced by 5-HT in a concentration-dependent manner, with effective concentrations in the range of 3-30 μM. medchemexpress.com In the guinea-pig distal colon longitudinal muscle-myenteric plexus preparation, both (S)-zacopride and (R)-zacopride were found to be full agonists relative to 5-HT in evoking contractions, consistent with activity at the 5-HT4 receptor. nih.gov Other studies on the guinea pig colon have further characterized the effects of zacopride's enantiomers, (S)-zacopride and (R)-zacopride, noting they act as partial agonists at 5-HT4 receptors. nih.gov

Studies on guinea pig isolated papillary muscles have revealed effects on cardiac action potentials. At a concentration of 10 μM, zacopride was observed to shorten the action potential duration (APD). medchemexpress.comnih.gov This effect was not influenced by the 5-HT4 receptor antagonist GR113808, suggesting a mechanism independent of 5-HT4 receptor agonism. nih.gov

In the rat esophagus , this compound produces relaxation mediated by 5-HT4 receptors, with an EC50 value of 0.5 μM. medchemexpress.commedchemexpress.com The potencies of various 5-HT4 receptor agonists, including (S)-zacopride and (R)-zacopride, in the rat esophagus were found to be similar to their potencies in the guinea-pig colon. nih.gov

Research on isolated human atrial preparations has demonstrated that zacopride acts as an agonist at 5-HT4 serotonin receptors. nih.govresearchgate.net It was found to increase the force of contraction in human right atrial preparations, an effect that was attenuated by 5-HT4 receptor antagonists like tropisetron (B1223216) and GR125487. nih.govresearchgate.net Zacopride was as effective as serotonin in increasing the force of contraction and beating rate in atrial preparations from transgenic mice overexpressing the human 5-HT4 receptor. nih.govresearchgate.net In isolated human right atrial muscle strips, 10 µM zacopride produced a positive inotropic effect, which was time- and concentration-dependent. researchgate.net

Table 1: Effects of this compound in Isolated Organ Preparations

| Tissue Preparation | Species | Effect | Receptor(s) Implicated | Reference |

|---|---|---|---|---|

| Colon | Guinea Pig | Reduction of 5-HT-induced contraction | 5-HT3 Antagonism | medchemexpress.com |

| Colon (LMMP) | Guinea Pig | Contraction (Full Agonist) | 5-HT4 Agonism | nih.gov |

| Colon | Guinea Pig | Contraction (Partial Agonist) | 5-HT4 Agonism | nih.gov |

| Papillary Muscle | Guinea Pig | Shortened Action Potential Duration | Not 5-HT4 | medchemexpress.comnih.gov |

| Esophagus | Rat | Relaxation | 5-HT4 Agonism | medchemexpress.commedchemexpress.com |

| Atrium | Human | Increased Force of Contraction | 5-HT4 Agonism | nih.govresearchgate.net |

| Atrium | Transgenic Mouse (human 5-HT4) | Increased Force of Contraction & Beating Rate | 5-HT4 Agonism | nih.govresearchgate.net |

Cell Culture Models (e.g., NG 108-15 Neuroblastoma-Glioma Cells, HEK 293T Cells, Human Adrenocortical Slices, Cardiomyocytes)

Cell culture models offer a more controlled environment to study the molecular mechanisms of drug action.

NG 108-15 neuroblastoma-glioma cells have been instrumental in characterizing the 5-HT3 receptor binding properties of zacopride. researchgate.netnih.gov Studies using [3H]zacopride as a radioligand identified specific binding sites with pharmacological properties typical of 5-HT3 receptors in the membranes of these cells. nih.gov The binding of [3H]zacopride to these sites was saturable, with a high affinity. nih.gov A strong positive correlation was found between the binding affinities of various drugs for [3H]zacopride binding sites in NG 108-15 cell membranes and those in rat posterior cortex membranes, suggesting similarity in these 5-HT3 receptor sites. researchgate.net

HEK 293T cells , a human embryonic kidney cell line, are widely used in drug research for their high transfectability, making them suitable for studying specific receptor functions. cytion.com While specific studies detailing the effects of zacopride on HEK 293T cells are not extensively available in the provided context, these cells are a common tool for investigating receptor pharmacology, including that of 5-HT receptors. ntu.edu.sgmedchemexpress.com

In vitro studies using human adrenocortical slices have shown that zacopride can stimulate aldosterone (B195564) secretion. wikipedia.org This effect is thought to be mediated by the stimulation of 5-HT4 receptors present on the adrenal glands. wikipedia.org Furthermore, incubation of adrenocortical fragments with zacopride (10⁻⁶ M) resulted in a significant increase in cAMP formation, supporting a 5-HT4 receptor-mediated mechanism. researchgate.net

Research on isolated cardiomyocytes has provided further detail on the cardiac effects of zacopride. In isolated rat cardiomyocytes, zacopride dose-dependently enhanced the IK1 current at concentrations of 0.1-10 μM, without affecting other ion channels. targetmol.com Zacopride was also found to selectively activate the Kir2.1 homomeric channel when tested in transfected Chinese hamster ovary (CHO) cells. targetmol.com In isolated rat ventricular myocytes, zacopride treatment was shown to effectively normalize the resting potential and shorten the action potential duration in a model of cardiac hypertrophy. researchgate.net Studies on rabbit ventricular myocytes revealed that zacopride moderately enhanced the cardiac IK1 current. grafiati.com In isolated atrial human cardiomyocytes, zacopride stimulated the current through L-type calcium channels, acting as an agonist at 5-HT4 serotonin receptors. nih.govresearchgate.net

Table 2: Research Findings of this compound in Cell Culture Models

| Cell Model | Species/Origin | Key Findings | Receptor/Mechanism Implicated | Reference |

|---|---|---|---|---|

| NG 108-15 Neuroblastoma-Glioma Cells | Murine Hybridoma | High-affinity binding sites for [3H]zacopride | 5-HT3 Receptor | researchgate.netnih.gov |

| Human Adrenocortical Slices | Human | Stimulation of aldosterone secretion; Increased cAMP formation | 5-HT4 Agonism | wikipedia.orgresearchgate.net |

| Cardiomyocytes | Rat | Dose-dependent enhancement of IK1 current; Normalization of resting potential and APD in hypertrophy model | IK1/Kir2.1 Channel Agonism | targetmol.comresearchgate.net |

| Cardiomyocytes | Rabbit | Moderate enhancement of cardiac IK1 current | IK1 Channel Agonism | grafiati.com |

| Atrial Cardiomyocytes | Human | Stimulation of L-type calcium channel current | 5-HT4 Agonism | nih.govresearchgate.net |

| CHO Cells (transfected) | Hamster | Selective activation of Kir2.1 homomeric channel | Kir2.1 Channel Agonism | targetmol.com |

Clinical Research Applications of Zacopride Hydrochloride

Evaluation in Neurological and Psychiatric Conditions

The dual action of zacopride (B1682363) on serotonin (B10506) receptors has made it a candidate for exploring treatments for various psychiatric disorders. medchemexpress.commedchemexpress.eu Research has extended to conditions such as anxiety, where it has shown anxiolytic effects in animal models. wikipedia.org

Zacopride hydrochloride was investigated in clinical trials for the treatment of schizophrenia; however, these trials did not find it to be successful. wikipedia.orgncats.io A single-blind trial was conducted to assess its efficacy as a serotonin type 3 antagonist in managing schizophrenia. nih.gov Despite initial interest based on its mechanism of action, the clinical outcomes did not support its use for this indication. wikipedia.orgncats.io

Interactive Table: this compound Clinical Trial in Schizophrenia

| Trial Aspect | Details |

|---|---|

| Condition | Schizophrenia nih.gov |

| Intervention | Zacopride nih.gov |

| Trial Type | Single-Blind nih.gov |

| Primary Outcome | Found to be unsuccessful wikipedia.orgncats.io |

Potential Therapeutic Areas under Investigation

Beyond schizophrenia, the properties of zacopride have led to investigations in other areas. Its antiemetic and pro-respiratory effects, observed in animal studies, suggest potential applications. wikipedia.org For instance, it has been studied for its ability to reduce sleep apnea (B1277953) and reverse opioid-induced respiratory depression in animal models. ncats.io Additionally, early animal trials indicated that zacopride administration could decrease the preference for and consumption of ethanol (B145695). wikipedia.org Research has also explored its use in gastrointestinal and cardiovascular diseases. medchemexpress.com There is evidence that zacopride may have antiarrhythmic and cardiac protective effects. nih.govnih.gov

Stereoisomeric Pharmacology of Zacopride Hydrochloride

Differential Activities of R- and S-Enantiomers

The enantiomers of zacopride (B1682363) display notable differences in their functional activities, particularly concerning their effects on 5-HT3 and 5-HT4 receptors. tandfonline.com While both enantiomers act as antagonists at the 5-HT3 receptor, their potency and efficacy at other receptor subtypes, as well as their in vivo effects, show marked variation. tandfonline.comnih.gov

Initial studies identified racemic zacopride as a potent 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. wikipedia.org However, investigation into the individual enantiomers revealed a stereospecificity for these actions. The S-enantiomer is generally more potent than the R-enantiomer as a 5-HT3 receptor antagonist. tandfonline.com Conversely, the S-enantiomer is also primarily responsible for the 5-HT4 receptor agonist activity, such as relaxing the rat isolated esophagus. tandfonline.com

In functional models, both R(+)- and S(-)-zacopride demonstrate potent 5-HT3 receptor antagonist activity. nih.gov For instance, in the mouse isolated vagus nerve preparation and the von Bezold-Jarisch reflex model in mice, both enantiomers effectively antagonized 5-HT-induced effects. nih.gov However, their anxiolytic-like activity, a key therapeutic potential, is predominantly attributed to the R(+)-enantiomer. nih.gov Studies using the mouse light/dark box model of anxiety showed that while both enantiomers were active, R(+)-zacopride was noted to be a potent and long-acting anxiolytic agent. nih.govnih.gov

Furthermore, in studies evaluating the antagonism of a 2-methylserotonin (2-Me-5-HT) discriminative stimulus in rats, a model for 5-HT3 receptor antagonism, the S(-)-enantiomer was found to be significantly more potent than the R(+)-enantiomer. nih.gov The order of potency was S(-)-zacopride > (±)-zacopride > R(+)-zacopride, which aligns with their binding affinities at the 5-HT3 receptor. nih.gov

The differential activities extend to effects on enteric neurons. In the guinea pig myenteric plexus, S-zacopride, but not R-zacopride, was found to mimic the slow depolarizing actions of 5-HT mediated by 5-HT1P receptors. grafiati.com Both enantiomers, however, antagonized the fast responses mediated by 5-HT3 receptors. grafiati.com

Table 1: Differential Activities of Zacopride Enantiomers

| Activity | R(+)-Zacopride | S(-)-Zacopride | Primary Enantiomer Responsible |

|---|---|---|---|

| 5-HT3 Receptor Antagonism | Potent antagonist nih.gov | More potent antagonist tandfonline.comnih.gov | S(-)-Zacopride tandfonline.comnih.gov |

| 5-HT4 Receptor Agonism | Less active tandfonline.comwur.nl | Potent agonist tandfonline.comwur.nl | S(-)-Zacopride tandfonline.com |

| Anxiolytic-like Effects | Potent and long-acting nih.gov | Active, but less so than R(+) nih.gov | R(+)-Zacopride nih.gov |

| Antagonism of 2-Me-5-HT Stimulus | Less potent (ID50 = 1.6 µg/kg) nih.gov | More potent (ID50 = 0.05 µg/kg) nih.gov | S(-)-Zacopride nih.gov |

| 5-HT1P Receptor Agonism (Enteric Neurons) | Inactive grafiati.com | Agonist grafiati.com | S(-)-Zacopride grafiati.com |

Enantiomer-Specific Receptor Binding and Functional Responses

The distinct pharmacological activities of the zacopride enantiomers are a direct consequence of their differential binding affinities for various receptor subtypes. Radioligand binding studies have been instrumental in elucidating these enantiomer-specific interactions.

For the 5-HT3 receptor, both enantiomers exhibit high affinity, but with a clear stereoselectivity favoring the S-enantiomer. tandfonline.com The racemic mixture of zacopride has a high affinity for the 5-HT3 receptor with a Ki value of 0.38 nM. The stereoselectivity in binding parallels the functional antagonism observed in various models. nih.gov

A significant finding in the stereoisomeric pharmacology of zacopride is the identification of a high-affinity binding site that is selective for the R-enantiomer, often referred to as the "(R)-site". tandfonline.comnih.gov This site is distinct from the 5-HT3 and 5-HT4 receptors. tandfonline.com Studies using 3H-zacopride revealed that in contrast to 3H-zacopride which binds primarily to 5-HT3 receptors, the R-enantiomer also binds with high affinity (Ki = 3-11 nM) to these unique sites in the rat entorhinal cortex and NG108-15 cells. nih.govcardiff.ac.uk The S-enantiomer exhibits a low affinity for this (R)-site. tandfonline.com The distinct distribution and pharmacology of this site suggest it may mediate some of the unique in vivo actions of R(+)-zacopride that cannot be explained by its interaction with 5-HT3 or 5-HT4 receptors. tandfonline.com

With respect to the 5-HT4 receptor, zacopride acts as an agonist. wikipedia.orgnih.gov The affinity for the 5-HT4 receptor is considerably lower than for the 5-HT3 receptor, with a Ki value of 373 nM for the racemate. The agonist activity at this receptor is primarily attributed to the S-enantiomer. tandfonline.com For example, the ability of (S)-zacopride to relax the rat isolated esophagus is consistent with 5-HT4 receptor stimulation. tandfonline.com

The functional responses elicited by the enantiomers are a direct reflection of their receptor binding profiles. The potent 5-HT3 receptor antagonism of S(-)-zacopride is responsible for effects like the inhibition of emesis and the reversal of bradycardia induced by 2-methyl-5-HT. tandfonline.com In contrast, the anxiolytic-like effects are more strongly associated with R(+)-zacopride, potentially involving its interaction with the specific (R)-binding site in addition to its 5-HT3 receptor antagonism. tandfonline.comnih.gov

Table 2: Enantiomer-Specific Receptor Binding of Zacopride

| Receptor/Binding Site | R(+)-Zacopride Affinity | S(-)-Zacopride Affinity | Racemic Zacopride Ki (nM) |

|---|---|---|---|

| 5-HT3 Receptor | High, but lower than S(-) tandfonline.comnih.gov | High, more potent than R(+) tandfonline.comnih.gov | 0.38 |

| 5-HT4 Receptor | Lower affinity tandfonline.comwur.nl | Higher affinity tandfonline.comwur.nl | 373 |

| (R)-Zacopride Binding Site | High (Ki = 3-11 nM) nih.gov | Low tandfonline.com | N/A |

Advanced Cellular and Molecular Studies of Zacopride Hydrochloride

Receptor Binding Kinetics and Dynamics

Zacopride (B1682363) hydrochloride is a compound characterized by its complex interactions with serotonin (B10506) receptors, demonstrating distinct binding affinities and kinetic properties. scbt.com It is a high-affinity ligand, primarily recognized for its potent antagonist activity at the 5-hydroxytryptamine-3 (5-HT3) receptor and agonist activity at the 5-HT4 receptor. hellobio.com The hydrochloride form of zacopride enhances its solubility, which facilitates more effective molecular interactions within biological systems. scbt.com

Kinetic studies reveal that zacopride hydrochloride has a high affinity for the 5-HT3 receptor, with a reported inhibitor constant (Ki) of 0.38 nM. medchemexpress.commedchemexpress.comebiohippo.comprobes-drugs.org In contrast, its affinity for the 5-HT4 receptor is substantially lower, with a Ki value of 373 nM. medchemexpress.commedchemexpress.comebiohippo.com This significant difference in binding affinity underscores the compound's selectivity. Research also indicates a rapid rate of receptor binding and dissociation, contributing to its nuanced effects on serotonergic pathways. scbt.com

Furthermore, zacopride is a racemic compound, and its enantiomers exhibit different binding characteristics. Studies have shown that the S(-) enantiomer possesses a higher binding affinity for both central and peripheral 5-HT3 receptors compared to the R(+) enantiomer. ebiohippo.com This stereoselectivity is significant, as the different enantiomers have been noted to be more potent in different preclinical models; the S(-) enantiomer shows more potency in models of psychosis, while the R(+) enantiomer is more potent in anxiety models. ebiohippo.com

| Receptor | Binding Affinity (Ki) | Activity | Reference |

|---|---|---|---|

| 5-HT3 | 0.38 nM | Antagonist | medchemexpress.comebiohippo.comprobes-drugs.org |

| 5-HT4 | 373 nM | Agonist | medchemexpress.comebiohippo.com |

Ligand-Induced Receptor States and Functional Selectivity

This compound demonstrates notable functional selectivity, acting as a potent antagonist at 5-HT3 receptors while simultaneously serving as an agonist at 5-HT4 receptors. medchemexpress.comguidetopharmacology.org This dual activity highlights the ability of the ligand to induce different functional states depending on the receptor subtype it binds to. The 5-HT3 receptor is a ligand-gated ion channel, and zacopride's antagonism prevents the channel from opening in response to serotonin. wikipedia.org Conversely, the 5-HT4 receptor is a G-protein coupled receptor (GPCR), where zacopride binding initiates a downstream signaling cascade. plos.org

Research into ligand-induced receptor states has revealed atypical properties of zacopride. For instance, some studies have characterized (S)-zacopride as a partial agonist at the 5-HT3 receptor, a feature that distinguishes it from other selective 5-HT3 receptor antagonists. nih.gov This partial agonism suggests it can induce a receptor conformation that is distinct from that caused by full agonists or pure antagonists.

Studies using engineered 5-HT4 receptors, known as Receptors Activated Solely by Synthetic Ligands (RASSLs), have further elucidated zacopride's ability to induce specific signaling pathways. In cells expressing a modified human 5-HT4b receptor (Rs1), which is not activated by the endogenous agonist serotonin, zacopride was shown to potently induce Gs protein signaling. plos.org Interestingly, for certain modified constructs of this receptor, zacopride could also induce Gq pathway signaling, demonstrating that a single ligand can activate multiple G-protein pathways through the same receptor, depending on the receptor's specific conformation. plos.org

| Receptor/System | Ligand | Observed Effect | Reference |

|---|---|---|---|

| 5-HT3 Receptor | Zacopride | Potent antagonist activity. | guidetopharmacology.org |

| 5-HT3A Receptor | (S)-Zacopride | Identified as a partial agonist, an atypical characteristic. | nih.gov |

| 5-HT4 Receptor | Zacopride | Agonist activity. | guidetopharmacology.org |

| Modified 5-HT4 Receptor (Rs1) | Zacopride | Potently induces Gs signaling. | plos.org |

| Modified 5-HT4 Receptor (C-terminus swap) | Zacopride | Enhanced Gq signaling. | plos.org |

Influence on Intracellular Signaling Pathways (e.g., CaMKII, PI3K/Akt/mTOR)

Zacopride's engagement with its target receptors initiates changes in several intracellular signaling pathways, including those critical for cell survival, growth, and calcium homeostasis.

PI3K/Akt/mTOR Pathway The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cellular processes like growth and autophagy. mdpi.comoncotarget.com Research in a rat model of thyrotoxic cardiac hypertrophy demonstrated that zacopride exerts a regulatory influence over this pathway. In hypertrophied hearts, the PI3K/Akt/mTOR pathway was hyperactivated. researchgate.net Treatment with zacopride attenuated this hyperactivation by decreasing the phosphorylation levels of PI3K, Akt, and mTOR. researchgate.net This action consequently promoted autophagy, as evidenced by an increased LC3BII/I ratio and decreased expression of p62. researchgate.net These effects were reportedly reversed by the I K1 channel antagonist chloroquine, linking zacopride's modulation of this pathway to its activity as an IK1 channel agonist. researchgate.net

Calcium Signaling and CaMKII Zacopride has also been shown to play a significant role in regulating intracellular calcium (Ca2+) homeostasis, which is intrinsically linked to the activation of calcium-dependent signaling molecules like Ca2+/calmodulin-dependent protein kinase II (CaMKII). In models of cardiac hypertrophy, a condition often marked by intracellular Ca2+ overload, zacopride pretreatment was found to prevent this overload and preserve sarcoplasmic reticulum (SR) Ca2+ content. frontiersin.org By preventing the inappropriate rise in cytosolic Ca2+, zacopride indirectly inhibits the downstream signaling cascades that are activated by calcium dyshomeostasis. frontiersin.org An inappropriate elevation of intracellular Ca2+ is known to activate various enzymes, and by maintaining calcium balance, zacopride can prevent maladaptive signaling that contributes to pathological remodeling. frontiersin.org This modulation of calcium levels suggests an indirect regulatory effect on CaMKII, a key mediator in cardiac hypertrophy triggered by calcium signals. frontiersin.orgjci.org

| Signaling Protein | Parameter Measured | Effect of Zacopride Treatment | Reference |

|---|---|---|---|

| PI3K | Phosphorylation (Activity) | Decreased | researchgate.net |

| Akt | Phosphorylation (Activity) | Decreased | researchgate.net |

| mTOR | Phosphorylation (Activity) | Decreased | researchgate.net |

| LC3BII/I Ratio | Autophagy Marker | Increased | researchgate.net |

| p62 | Autophagy Substrate | Decreased | researchgate.net |

Comparative Pharmacological Analysis of Zacopride Hydrochloride

Comparison with Other 5-HT3 Receptor Antagonists (e.g., Ondansetron (B39145), Granisetron (B54018), Tropisetron (B1223216), ICS 205-930)

Zacopride (B1682363) demonstrates potent antagonism at the 5-HT3 receptor, a ligand-gated ion channel involved in mediating, among other functions, the vomiting reflex. Its affinity for this receptor is comparable to, and in some studies exceeds, that of other established 5-HT3 antagonists, commonly known as "setrons."

In comparative studies, zacopride has shown a high affinity for the 5-HT3 receptor. For instance, in studies on the guinea pig ileum, zacopride and tropisetron (ICS 205-930) exhibited similar high affinities, with a -log kB of approximately 8.0. nih.gov In contrast, ondansetron (GR38032F) showed a lower affinity in the same preparation, with a -log kA of about 7.0. nih.gov Further research in radioligand binding assays using rat cerebral cortex membranes revealed pKi values of 10.48 for YM060 (a potent 5-HT3 antagonist), 9.15 for granisetron, and 8.70 for ondansetron. nih.gov Another study reported a Ki value of 0.18 nM for zacopride and 0.41 nM for granisetron, indicating a very high affinity for the 5-HT3 receptor. amazonaws.com

Tropisetron (also known as ICS 205-930) is a well-characterized 5-HT3 receptor antagonist with a high affinity, reported with a Ki of 0.8 nM for the mouse receptor. caymanchem.com It also displays some affinity for the 5-HT4 receptor, though significantly lower than for the 5-HT3 receptor (Ki = 156 nM). caymanchem.com In functional assays, such as the inhibition of serotonin-induced bradycardia in anesthetized rats (a 5-HT3-mediated reflex), intravenous zacopride was found to be approximately 10-fold more potent than both tropisetron and ondansetron, which were equipotent. nih.gov When administered orally, zacopride maintained its higher potency and demonstrated a longer duration of action compared to both tropisetron and ondansetron. nih.gov

Comparative Affinity of 5-HT3 Receptor Antagonists

| Compound | Receptor Affinity (Ki, nM) | Receptor Affinity (-log kB or pA2) | Species/Tissue |

|---|---|---|---|

| Zacopride | 0.18 amazonaws.com | ~8.0 (-log kB) nih.gov | Rat amazonaws.com / Guinea Pig Ileum nih.gov |

| Ondansetron | - | 8.63 (pA2) nih.gov | Rat Vagus Nerve |

| Granisetron | 0.41 amazonaws.com | 9.44 (pA2) nih.gov | Rat Vagus Nerve |

| Tropisetron (ICS 205-930) | 0.8 caymanchem.com | ~8.0 (-log kB) nih.gov | Mouse Receptor caymanchem.com / Guinea Pig Ileum nih.gov |

Comparison with Other 5-HT4 Receptor Agonists (e.g., Cisapride (B12094), Mosapride (B1662829), BIMU 1, BIMU 8)

In addition to its potent 5-HT3 antagonism, zacopride functions as an agonist at the 5-HT4 receptor, a G-protein coupled receptor that plays a crucial role in regulating gastrointestinal motility. This agonist activity is a key feature that differentiates zacopride from purely antiemetic 5-HT3 antagonists.

Studies comparing the effects of various 5-HT4 agonists on gastrointestinal motility have shown that while mosapride selectively stimulates upper gastrointestinal motility, other agonists like cisapride, zacopride, and BIMU 8 stimulate both antral and colonic motility in conscious dogs. nih.govresearchgate.net The prokinetic effects of these compounds are mediated through the 5-HT4 receptor, as they can be antagonized by selective 5-HT4 antagonists. nih.govresearchgate.net

In terms of potency at the 5-HT4 receptor, comparative studies have established a rank order for several agonists. In stimulating cAMP formation in colliculi neurons, the rank order of potency was found to be BIMU 8 = cisapride > 5-HT > BIMU 1. nih.gov BIMU 8 and cisapride were full agonists, while BIMU 1 was a partial agonist. nih.gov Another study examining the inhibition of [3H]GR113808 binding in guinea pig ileum showed a potency order of BIMU-8 > cisapride > mosapride > renzapride (B52152) > 5-HT > zacopride > metoclopramide. researchgate.net

BIMU 8 is characterized as a potent 5-HT4 receptor full agonist with a KD of 77 nM and an EC50 of 18 nM for wild-type 5-HT4 receptors. Mosapride has been shown to have a lower affinity for the colon compared to other parts of the GI tract, with EC50 values of 208 nM for rat esophagus relaxation, 73 nM for enhancing guinea pig ileum contractions, and 3029 nM for evoking guinea pig distal colon contractions. nih.gov In contrast, cisapride, zacopride, and BIMU 8 displayed similar potencies across these different preparations. nih.gov

Comparative Potency of 5-HT4 Receptor Agonists

| Compound | Potency (EC50, nM) | Affinity (Ki or KD, nM) | Species/Tissue/Assay |

|---|---|---|---|

| Zacopride | - | - | - |

| Cisapride | - | - | - |

| Mosapride | 73 (ileum), 208 (esophagus), 3029 (colon) nih.gov | 84.2 (Ki) researchgate.net | Guinea Pig/Rat nih.gov / Guinea Pig Ileum researchgate.net |

| BIMU 1 | - | - | - |

| BIMU 8 | 18 | 77 (KD) | Wild Type 5-HT4 Receptors |

Selectivity Profiles in Multi-Receptor Systems

The pharmacological profile of a drug is not only defined by its primary targets but also by its interactions with other receptors. Zacopride is a notable example of a compound with a dual action, potently antagonizing 5-HT3 receptors while simultaneously acting as an agonist at 5-HT4 receptors. guidetopharmacology.org This dual activity is a distinguishing feature compared to more selective agents.

Many 5-HT3 receptor antagonists are highly selective for this receptor subtype. For example, granisetron has little to no affinity for 5-HT1, 5-HT2, and 5-HT4 receptors. nih.gov However, some 5-HT3 antagonists exhibit off-target activities. Tropisetron (ICS 205-930), for instance, is also a potent and selective partial agonist at the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov Ondansetron has been reported to have some affinity for other receptors, although this is considered negligible compared to its high affinity for the 5-HT3 receptor.

Methodological Approaches in Zacopride Hydrochloride Research

Radioligand Binding Assays

Radioligand binding assays are a cornerstone in the study of zacopride (B1682363), allowing for the direct measurement of its affinity for specific receptor sites. nih.gov These assays typically involve incubating a radiolabeled form of a ligand, such as [3H]zacopride, with tissue homogenates or cell membranes that express the receptor of interest. nih.govnih.gov

In studies using homogenates of the rat entorhinal cortex, [3H]Zacopride demonstrated saturable, high-affinity binding to a single site, identified as the 5-HT3 receptor. nih.gov Scatchard analysis of this binding revealed an equilibrium dissociation constant (Kd) of 0.76 ± 0.08 nM and a maximum binding capacity (Bmax) of 77.5 ± 6.5 fmol/mg protein. nih.gov Similarly, research on cloned human 5-HT3 receptors showed a Ki value of 0.38 nM. nih.gov For the 5-HT4 receptor, competition binding studies using cloned human receptors and the radioligand [3H]GR 113808 determined a Ki value for zacopride of 373 nM. nih.gov

Competition binding experiments are used to determine the affinity of unlabeled drugs by measuring their ability to displace a radioligand from its receptor. nih.gov In the context of zacopride research, various known 5-HT3 receptor antagonists (like ICS 205-930, GR38032F, and metoclopramide) and agonists (like 2-methyl-5-HT) were shown to competitively inhibit the binding of [3H]zacopride, confirming the identity of the binding site. nih.gov Conversely, ligands for 5-HT1 and 5-HT2 receptors had negligible affinity (Ki > 10,000 nM), highlighting zacopride's selectivity. nih.gov

Research has also explored the stereoselectivity of zacopride's enantiomers. Studies using membranes from rat entorhinal cortex and NG 108-15 cells revealed that while 3H-zacopride binds exclusively to 5-HT3 receptors, 3H-zacopride recognizes an additional, distinct binding site, termed the "(R)-site," with a Ki of 3-11 nM. nih.gov The S(-) form of zacopride generally shows a higher binding affinity for both central and peripheral 5-HT3 receptors compared to the R(+) enantiomer. ebiohippo.com

Table 1: Binding Affinities of Zacopride Hydrochloride at Serotonin (B10506) Receptors

| Receptor Subtype | Radioligand | Preparation | Affinity Value (Ki/Kd) | Reference |

|---|---|---|---|---|

| 5-HT3 | [3H]Zacopride | Rat Entorhinal Cortex | 0.76 nM (Kd) | nih.gov |

| 5-HT3 | [3H]Ramosetron | Cloned Human 5-HT3 Receptors | 0.38 nM (Ki) | nih.gov |

| 5-HT4 | [3H]GR 113808 | Cloned Human 5-HT4 Receptors | 373 nM (Ki) | nih.gov |

| (R)-site | 3H-Zacopride | Rat Entorhinal Cortex / NG 108-15 Cells | 3-11 nM (Ki) | nih.gov |

Functional Assays (e.g., Electrophysiology, Contraction Studies)

Functional assays are employed to measure the physiological or biochemical response resulting from a drug-receptor interaction. In zacopride research, these have included electrophysiological recordings and tissue contraction studies.

Electrophysiological studies have provided insights into zacopride's effects on neuronal excitability. In rat hippocampal slices, zacopride, acting as a 5-HT4 agonist, was shown to increase the population spike amplitude recorded in the CA1 region. nih.gov This effect is mediated through a G-protein coupled pathway that activates adenylate cyclase. nih.gov Other studies using patch-clamp electrophysiology on isolated rat cardiomyocytes found that zacopride can enhance the IK1 potassium current by selectively activating the Kir2.1 channel. targetmol.com

Contraction studies using isolated tissues are classic functional assays to characterize agonists and antagonists. Zacopride's 5-HT4 receptor agonism has been demonstrated in the rat isolated oesophagus, where it induces relaxation in carbachol-precontracted tissue with a pEC50 of 6.3. nih.gov In contrast, its potent 5-HT3 antagonist activity was quantified in the guinea-pig isolated colon, where it inhibited 5-HT3 receptor-mediated contractions with a very low potency (pIC50 of 4.7), indicating weak functional antagonism at this tissue's 5-HT3 receptors under these conditions. nih.gov Studies on guinea pig gastric smooth muscle have also been utilized to investigate zacopride's effects. dntb.gov.ua In atria from transgenic mice overexpressing the human 5-HT4 receptor, zacopride induced a time- and concentration-dependent positive inotropic effect (increase in the force of contraction). researchgate.netresearchgate.net

Further functional studies have examined zacopride's role at the subcellular level. In isolated mouse cardiac mitochondria, zacopride, acting as a 5-HT4 agonist, was found to attenuate mitochondrial calcium uptake and significantly increase cAMP levels. nih.gov

Table 2: Functional Assay Data for this compound

| Assay Type | Tissue/Cell Preparation | Measured Effect | Receptor Target | Potency (pEC50/pIC50) | Reference |

|---|---|---|---|---|---|

| Electrophysiology | Rat Hippocampal Slices (CA1) | Increased population spike amplitude | 5-HT4 | Not specified | nih.gov |

| Contraction Study | Rat Isolated Oesophagus | Relaxation | 5-HT4 | 6.3 (pEC50) | nih.gov |

| Contraction Study | Guinea-Pig Isolated Colon | Inhibition of contraction | 5-HT3 | 4.7 (pIC50) | nih.gov |

| Inotropy Study | Atria from 5-HT4-TG Mice | Increased force of contraction | 5-HT4 | Not specified | researchgate.netresearchgate.net |

| Mitochondrial Function | Mouse Cardiac Mitochondria | Attenuated Ca2+ uptake | 5-HT4 | Not specified | nih.gov |

Behavioral Pharmacology Techniques

Behavioral pharmacology utilizes animal models to investigate how compounds affect behavior, providing indications for potential therapeutic applications such as anxiolytic or cognitive-enhancing effects. researchgate.net Zacopride has been evaluated in several such models.

In rodent and primate models of anxiety, zacopride has demonstrated a clear anxiolytic profile. nih.gov Key techniques include:

The mouse two-compartment black and white box: This test measures aversion to a brightly lit environment. Zacopride was found to reduce aversive responding, indicating an anxiolytic-like effect. nih.govnih.gov

The rat social interaction test: This model assesses the disinhibition of suppressed social behavior in an unfamiliar, brightly lit setting. Zacopride was shown to enhance social interaction. nih.gov

The marmoset human threat test: This primate model measures the antagonism of a defensive response to a human threat. Zacopride effectively antagonized this defensive behavior, being approximately 100 times more potent than diazepam. nih.gov

Studies have also revealed stereoselective behavioral effects. In the mouse black and white box, the anxiolytic-like activity was associated with the R(+)-enantiomer, while the S(-)-enantiomer was reported to be more potent in animal models of psychosis. ebiohippo.comnih.gov

Zacopride's nootropic (cognition-enhancing) properties have been investigated using spatial learning and memory tasks. wikipedia.org The Morris water maze is a widely used technique for this purpose. In a rat model of cholinergic hypofunction (induced by atropine), (R)-zacopride significantly reduced the escape latency, indicating improved cognitive performance. nih.gov This effect was exclusive to the (R)-enantiomer, as (S)-zacopride was inactive. This finding suggests that the procognitive action of zacopride is unrelated to its 5-HT3 antagonism or 5-HT4 agonism and may involve the novel "(R)-zacopride site" identified in binding assays. nih.gov

Table 3: Behavioral Effects of this compound in Animal Models

| Behavioral Model | Species | Effect of Zacopride | Active Enantiomer | Implied Activity | Reference |

|---|---|---|---|---|---|

| Black and White Test Box | Mouse | Reduced aversion to white area | R(+) | Anxiolytic | nih.govnih.gov |

| Social Interaction Test | Rat | Enhanced social interaction | Racemic | Anxiolytic | nih.gov |

| Human Threat Test | Marmoset | Antagonized defensive response | Racemic | Anxiolytic | nih.gov |

| Morris Water Maze (Atropine-induced deficit) | Rat | Reduced escape latency | R(+) | Cognitive Enhancement | nih.gov |

Solubilization and Purification of Receptor Binding Sites

To study the biochemical and structural properties of a receptor, it must first be isolated from the cell membrane. This is achieved through solubilization and purification. Research on the 5-HT3 receptor has successfully employed these techniques.

The solubilization process involves using detergents to extract the receptor protein from the lipid bilayer of the cell membrane while preserving its binding activity. For 5-HT3 receptors from NG 108-15 cell membranes, optimal solubilization (yielding about 50% of the binding sites) was achieved with the detergent 3-[3-(cholamidopropyl)dimethylammonio]-1-propane sulfonate (CHAPS). nih.gov Similarly, 5-HT3 binding sites from rabbit small bowel muscularis membranes were solubilized using sodium cholate, recovering approximately 72% of the binding activity. nih.gov